trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Description
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is a substituted cyclohexane derivative characterized by a trans-configuration of substituents at the 1- and 4-positions of the cyclohexane ring. The 1-position features an n-pentyl group (C₅H₁₁), while the 4-position carries a trifluoromethyl (-CF₃) group. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity (due to the pentyl chain) and electronic effects (due to the electron-withdrawing -CF₃ group).
Properties
IUPAC Name |
1-pentyl-4-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMFSZXNAUQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes derivatization to introduce the pentyl and trifluoromethyl groups.
Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the substituents. This often involves the use of specific catalysts and temperature control.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference compound in analytical chemistry for the study of fluorinated organic compounds.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The pathways involved may include:
Electrophilic interactions: The trifluoromethyl group can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.
Hydrophobic interactions: The pentyl group can facilitate hydrophobic interactions with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
- trans-4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9): This compound replaces the n-pentyl group with a hydroxyl (-OH) group. The presence of -OH increases polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the pentyl-substituted derivative. Its similarity score (0.88) to the target compound highlights structural overlap but divergent reactivity .
trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 133261-33-3) :
Substitution with a carboxylic acid (-COOH) group at the 1-position introduces acidity (pKa ~4-5) and higher water solubility. The similarity score (0.75) reflects reduced steric bulk compared to the pentyl chain, altering interactions in biological or catalytic systems .Decafluoro-5,6-bis(trifluoromethyl)cyclohexane (CAS 306-98-9) :
A highly fluorinated analog with ten fluorine atoms and two trifluoromethyl groups. Its extreme hydrophobicity and chemical inertness make it suitable for high-temperature or corrosive environments, contrasting with the moderate reactivity of the target compound .
Alkyl-Substituted Cyclohexanes
1,1,2-Trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane :
Found in ginger essential oil, this compound features branched alkyl and alkenyl groups. Its lower molecular weight (compared to the pentyl-CF₃ derivative) and unsaturated bonds enhance volatility, making it prevalent in aromatic extracts .Cyclohexene,4-pentyl-1-(trans-4-propylcyclohexyl) (CAS 108067-17-0) :
A bicyclic analog with a pentyl group and a propylcyclohexyl substituent. The extended alkyl chain increases molecular weight (276.5 g/mol) and hydrophobicity, comparable to the target compound, but the absence of -CF₃ reduces electronic effects .
Fluorinated Cyclohexanes
- Undecafluoro(trifluoromethyl)cyclohexane (CAS 355-02-2) :
A perfluorinated analog with eleven fluorine atoms and a -CF₃ group. Such compounds exhibit exceptional thermal stability and resistance to biodegradation, unlike the target compound, which may degrade more readily due to its alkyl chain .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Cyclohexane Derivatives
*Biodegradability inferred from substituent effects: Alkyl chains (e.g., -C₅H₁₁) enhance microbial degradation, while perfluorination inhibits it .
Table 2: Substituent Effects on Biodegradation Rates ()
| Substituent Type | Example Compound | Biodegradation Rate | Key Factor |
|---|---|---|---|
| Methyl/Ethyl | Methylcyclohexane | Rapid | Simple structure |
| Dimethyl | 1,2-Dimethylcyclohexane | Variable | Steric hindrance |
| Trifluoromethyl | Target compound (inferred) | Moderate | -CF₃ reduces reactivity |
| Perfluoroalkyl | Undecafluoro(trifluoromethyl)cyclohexane | Negligible | Fluorine shielding |
Biological Activity
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H15F3
Molecular Weight: 224.25 g/mol
The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound's reactivity and potential interactions with biological macromolecules. The pentyl group contributes to hydrophobic interactions, which may facilitate the compound's ability to penetrate biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions: The trifluoromethyl group increases the electrophilicity of the compound, making it more reactive towards nucleophiles in biological systems.
- Hydrophobic Interactions: The pentyl group enhances hydrophobic interactions with cellular membranes and proteins, potentially influencing membrane dynamics and protein functions.
- Substitution Reactions: The compound can undergo substitution reactions under specific conditions, allowing for modifications that may enhance its bioactivity.
In Vitro Studies
In vitro studies have indicated that this compound interacts with various biological targets:
- Cell Membrane Dynamics: Preliminary findings suggest that the compound may influence cell membrane properties, potentially affecting cellular signaling pathways.
- Protein Binding Affinity: The presence of the trifluoromethyl group may enhance binding affinity to certain proteins, which could lead to altered biological responses.
Case Studies
A notable study investigated the effects of this compound on bacterial systems. Results showed that the compound exhibited inhibitory effects on specific bacterial secretion systems, suggesting potential applications in antimicrobial therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| trans-1-n-Pentyl-4-methylcyclohexane | Methyl instead of CF3 | Lower reactivity compared to CF3 variant |
| trans-1-n-Pentyl-4-chlorocyclohexane | Chlorine instead of CF3 | Exhibits different binding characteristics |
| trans-1-n-Pentyl-4-bromocyclohexane | Bromine instead of CF3 | Varying lipophilicity and activity |
The trifluoromethyl group imparts unique chemical and physical properties not observed in non-fluorinated analogs, such as increased lipophilicity and enhanced electron-withdrawing effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
